5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid
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Overview
Description
5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a pyrazole and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and benzothiophene moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity.
Benzothiophene-2-carboxylic acid: A benzothiophene derivative with comparable chemical properties.
Uniqueness
5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid is unique due to the combination of the pyrazole and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(1,5-dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-8-11(7-16-18(8)2)14(19)17-10-3-4-12-9(5-10)6-13(22-12)15(20)21/h3-7H,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOTLHRJQVHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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